(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid
説明
This compound is an Fmoc-protected amino acid derivative featuring a thiophen-2-yl substituent at the α-carbon of the acetic acid backbone. The Fmoc group ((9H-fluoren-9-yl)methoxycarbonyl) is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild basic conditions (e.g., piperidine) . Its stereochemistry (S-configuration) is critical for enantioselective applications, such as chiral building blocks in drug development .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQXSEXNUPRHPV-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152517 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211682-13-2 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211682-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用機序
Target of Action
The primary target of Fmoc-D-(2-Thienyl)glycine is the amine group in peptide chains. The compound acts as a protecting group for amines during peptide synthesis.
Mode of Action
Fmoc-D-(2-Thienyl)glycine operates by protecting the amine group during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This protection is crucial for the correct formation of peptide bonds without unwanted side reactions.
Biochemical Pathways
The compound plays a significant role in the solid-phase peptide synthesis (SPPS) pathway. It allows for the sequential addition of amino acids in a controlled manner, facilitating the synthesis of complex peptides.
Pharmacokinetics
The pharmacokinetics of Fmoc-D-(2-Thienyl)glycine are largely determined by its role in peptide synthesis. Instead, it is removed during the synthesis process.
Result of Action
The use of Fmoc-D-(2-Thienyl)glycine results in the successful synthesis of peptide chains. By protecting the amine group, it prevents unwanted side reactions and ensures the correct formation of peptide bonds.
Action Environment
The action of Fmoc-D-(2-Thienyl)glycine is influenced by the conditions of the peptide synthesis process. For instance, the presence of a base like piperidine is necessary for the removal of the Fmoc group. Therefore, the compound’s efficacy and stability are dependent on the specific environment and conditions of the synthesis process.
生物活性
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid, often referred to as Fmoc-Thiophenyl-Acetic Acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a thiophenyl acetic acid moiety. The Fmoc group is known for its stability and protection during chemical reactions, while the thiophenyl component can enhance biological interactions through various mechanisms.
Biological Activity Overview
Research indicates that compounds similar to Fmoc-Thiophenyl-Acetic Acid exhibit a range of biological activities, particularly in inhibiting key enzymes and modulating cellular pathways. The following sections summarize the findings from various studies.
Inhibition of Enzymes
- Inhibition of InhA : Studies have shown that related compounds effectively inhibit InhA, an enzyme critical in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This inhibition is vital for developing new anti-tuberculosis agents .
- Histone Deacetylase (HDAC) Inhibition : Some derivatives have demonstrated potent inhibition against class I and II HDACs, with IC50 values ranging from 14 to 67 nM. This suggests potential applications in cancer therapy, as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .
- Antiproliferative Activity : Research has indicated that fluorenone derivatives, which share structural similarities with Fmoc-Thiophenyl-Acetic Acid, possess significant antiproliferative properties. Compounds with linear alkyl side chains have shown improved activity compared to those with branched or bulky groups .
The mechanism by which Fmoc-Thiophenyl-Acetic Acid exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The Fmoc group provides stability during synthesis and enhances solubility, while the thiophenyl moiety may engage in hydrogen bonding and hydrophobic interactions with biological targets.
Table 1: Biological Activities of Related Compounds
| Compound Name | Target Enzyme/Pathway | Activity | IC50 (nM) |
|---|---|---|---|
| Fmoc-Thiophenyl-Acetic Acid | InhA | Inhibition | TBD |
| Azumamide C | HDAC1-3 | Inhibition | 14 - 67 |
| Fluorenone Derivative | Topoisomerase IB | Antiproliferative | TBD |
Case Studies
- Mycobacterium tuberculosis : A study reported the synthesis and screening of several fluorenone derivatives against M. tuberculosis strains. Compounds that inhibited InhA showed promise as potential anti-tuberculosis agents, highlighting the importance of structural modifications for enhancing efficacy .
- Cancer Research : The evaluation of azumamides against HDAC isoforms revealed selective inhibition patterns that could be exploited for therapeutic purposes in cancer treatment. The findings indicate that modifications in the chemical structure significantly influence biological activity .
科学的研究の応用
Biological Activities
Research has demonstrated several biological activities associated with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid:
Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit antimicrobial activity against various strains of bacteria and fungi. For instance, compounds with similar structures have been evaluated for their efficacy against multidrug-resistant microorganisms, demonstrating potential as antimicrobial agents .
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been investigated. In vitro studies suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapeutics.
Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Peptide Drug Development : Its structure allows for incorporation into peptide-based drugs, potentially enhancing their stability and bioavailability.
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential use against resistant bacterial strains |
| Anticancer Therapies | Induction of apoptosis in cancer cells |
| Peptide Synthesis | Utilization in the formation of stable peptide drugs |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Antimicrobial Evaluation : A study reported that derivatives with thiophene rings showed significant antimicrobial activity against Gram-positive bacteria .
- Cancer Cell Studies : Research indicated that specific modifications to the Fmoc group could enhance anticancer properties, suggesting avenues for drug design .
- Peptide Therapeutics : The incorporation of this compound into peptide chains has been shown to improve the pharmacokinetic profiles of therapeutic peptides .
類似化合物との比較
Comparison with Structural Analogs
Stereoisomeric Comparison: (R)- vs. (S)-Enantiomers
Enantiomeric purity is crucial for applications in asymmetric synthesis or pharmacology, where stereochemistry dictates biological activity. For example, in peptide synthesis, the S-configuration is often preferred to maintain natural L-amino acid compatibility .
Table 1: Stereoisomeric Comparison
| Property | (S)-Enantiomer (Target) | (R)-Enantiomer |
|---|---|---|
| Molecular Formula | C₂₁H₁₇NO₄S | C₂₁H₁₇NO₄S |
| Molecular Weight | 379.43 g/mol | 379.43 g/mol |
| Optical Rotation ([α]²⁰D) | Not reported | Not reported |
| Key Application | Peptide synthesis | Chiral intermediates |
Substituent Variations at the α-Carbon
Thiophen-2-yl vs. Thiophen-3-yl Derivatives
Replacing the thiophen-2-yl group with a thiophen-3-yl substituent (e.g., (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid, CAS 186320-06-9) alters steric and electronic properties.
Table 2: Thiophene Substituent Comparison
| Property | Thiophen-2-yl (Target) | Thiophen-3-yl |
|---|---|---|
| Molecular Formula | C₂₁H₁₇NO₄S | C₂₂H₁₉NO₄S |
| Molecular Weight | 379.43 g/mol | 393.46 g/mol |
| Hazard Statements (GHS) | H302, H312, H332 | H302, H315, H319 |
Aromatic vs. Aliphatic Side Chains
Compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1) replace thiophene with an o-tolyl group, introducing a bulkier aromatic side chain. This modification increases hydrophobicity, which can enhance membrane permeability in drug candidates but may reduce aqueous solubility .
Table 3: Aromatic vs. Aliphatic Side Chains
Functional Group Modifications
Piperazine and Piperidine Derivatives
highlights Fmoc-protected pentanoic acid derivatives with piperazine or piperidine substituents (e.g., 2e–2j). These compounds exhibit varied yields (61–98%) and optical rotations ([α]²⁰D = −6.3 to −8.3), reflecting differences in synthetic efficiency and stereochemical control. The 4-methylpiperazin-1-yl group (2e) introduces basicity, which can influence solubility and reactivity in coupling reactions .
Hydroxy and Ester Modifications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid (CAS 1217603-41-2) incorporates a hydroxy group, enabling hydrogen bonding and increasing polarity. Conversely, ester-containing derivatives (e.g., 2h in ) offer sites for further functionalization, such as hydrolysis to carboxylic acids .
準備方法
Laboratory-Scale Synthetic Route
This approach typically proceeds as follows:
Step 1: Fmoc Protection of the Amino Group
The amino acid bearing the thiophene substituent is reacted with fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) to introduce the Fmoc protecting group on the amino functionality. The reaction is usually conducted in a biphasic system with sodium bicarbonate to maintain basic conditions, aiding in the nucleophilic attack of the amino group on the activated ester.
Step 2: Thiophene Coupling
The thiophene ring is introduced via coupling reactions, often by starting from a thiophene-containing amino acid precursor or through substitution reactions on an amino acid backbone.
Step 3: Purification
After completion of the reaction, the mixture is acidified to precipitate the product, followed by extraction with ethyl acetate. The organic layer is washed with ferric chloride solution to remove impurities, dried over anhydrous sodium sulfate, concentrated, and crystallized from solvents such as sherwood oil and ethyl acetate to yield the pure Fmoc-protected thiophene amino acid derivative.
Industrial/Automated Peptide Synthesizer Method
For large-scale or high-throughput synthesis, automated peptide synthesizers such as the Syro-peptide synthesizer (MultiSynTech GmbH) are employed:
Resin Swelling: The resin is swelled in dichloromethane (CH2Cl2) and dimethylformamide (DMF) to prepare for coupling.
Fmoc Deprotection: Piperidine in DMF (20%) is used to remove the Fmoc protecting group in cycles (5 min and 15 min).
Amino Acid Coupling: The Fmoc-protected amino acid is coupled using activating agents such as PyBOP, HATU, or HCTU in DMF, with bases like DIPEA or DIC to facilitate peptide bond formation.
Washing Steps: Multiple washing steps with DMF and CH2Cl2 ensure removal of excess reagents and by-products.
Repetition: Steps of coupling and deprotection are repeated to build the desired peptide sequence incorporating the Fmoc-thiophene amino acid.
| Step | Reagents/Conditions | Time | Notes |
|---|---|---|---|
| Fmoc Protection | Amino acid + Fmoc-OSu, NaHCO3 (1:1-6 molar ratio), acetone solvent | Overnight stirring | Biphasic system, pH controlled, acetone removal by evaporation |
| Thiophene Coupling | Thiophene derivative + coupling agents (PyBOP, HATU, DIC) in DMF, DIPEA base | 40 min per coupling | Activation of carboxyl group, base-mediated coupling |
| Purification | Acidification, extraction with ethyl acetate, washing with ferric chloride solution, drying with anhydrous sodium sulfate | Variable | Crystallization from sherwood oil and ethyl acetate |
| Automated Peptide Synthesis | Resin swelling in CH2Cl2 and DMF, Fmoc deprotection with 20% piperidine/DMF, amino acid coupling with PyBOP/HATU/HCTU + DIPEA | Multiple cycles | Automated cycles for high purity and yield |
The Fmoc protection step is critical for preventing side reactions during peptide synthesis and is efficiently achieved using Fmoc-OSu under mild basic conditions.
The thiophene ring remains stable under the coupling and deprotection conditions, allowing its incorporation without degradation.
Use of pyridinium p-toluenesulfonate as a catalyst in some synthetic routes enhances reaction rates and yields.
Purification involving ferric chloride washing effectively removes colored impurities and metal ions, improving product purity.
Yields reported for similar Fmoc-protected amino acids with aromatic side chains typically range from 70% to 90%, with purity above 95% after crystallization.
| Preparation Aspect | Laboratory Synthesis | Automated Peptide Synthesis |
|---|---|---|
| Starting Materials | Amino acid with thiophene, Fmoc-OSu | Fmoc-protected thiophene amino acid resin |
| Protection Method | Fmoc protection via activated ester reaction | Automated Fmoc deprotection and coupling |
| Coupling Agents | PyBOP, HATU, DIC with DIPEA | Same as laboratory, automated delivery |
| Solvents | Acetone, ethyl acetate, THF, DMF | DMF, CH2Cl2 |
| Catalysts | Pyridinium p-toluenesulfonate (in some steps) | Not typically used |
| Purification | Acidification, extraction, ferric chloride wash | Automated washing and cleavage from resin |
| Yields | ~70-90% | High purity, reproducible yields |
| Typical Reaction Times | Overnight for protection, 0.5-50 hours for coupling | Minutes per cycle, total hours for peptide |
The preparation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid involves well-established Fmoc protection chemistry combined with thiophene incorporation through coupling reactions. Both laboratory and industrial methods emphasize control of reaction conditions, use of effective coupling agents, and thorough purification to achieve high purity and yield. Automated peptide synthesizers facilitate efficient production for research and industrial applications, ensuring reproducibility and scalability.
Q & A
Q. What is the role of the fluorenylmethoxycarbonyl (Fmoc) group in this compound's synthesis?
The Fmoc group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents undesired side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide elongation. This orthogonality is critical for synthesizing complex peptides with high fidelity .
Q. What synthetic routes are commonly used to prepare this compound?
A typical route involves:
- Step 1: Activation of the carboxylic acid group using coupling agents like HBTU or DCC in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
- Step 2: Reaction with Fmoc-protected amino precursors at 0–4°C for 12–24 hours to minimize racemization .
- Step 3: Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Q. How is the purity of the synthesized compound validated?
Analytical techniques include:
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~12.5 min) .
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm structural integrity (e.g., thiophene protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 379.44) .
Q. What solvents and conditions are optimal for Fmoc deprotection?
Use 20–30% piperidine in DMF for 10–30 minutes at room temperature. Monitor completion by TLC (silica gel, UV detection) or LC-MS. Avoid prolonged exposure to prevent side reactions with acid-labile groups .
Advanced Research Questions
Q. How can reaction yields be improved when incorporating thiophene derivatives?
Key strategies include:
- Pre-activation: Use DIC/HOBt in DMF to enhance coupling efficiency of thiophene-2-ylacetic acid .
- Temperature Control: Maintain 0–5°C during coupling to suppress racemization .
- Quenching Protocol: Add aqueous citric acid (10%) if unreacted starting material persists after 18 hours .
Q. What methods resolve stereochemical inconsistencies in NMR data for intermediates?
Contradictions often arise from rotameric equilibria or residual solvents. Mitigate by:
- 2D NMR: HSQC and HMBC to confirm connectivity and distinguish stereoisomers .
- Dynamic Vacuum Drying: Remove solvent artifacts by drying samples over P₂O₅ for 48 hours .
- Computational Validation: Compare experimental ¹³C NMR shifts with DFT calculations (B3LYP/6-31G* basis set) .
Q. How can halogenated derivatives (e.g., bromodifluoromethyl) be synthesized?
- Step 1: React the precursor with bromodifluoromethoxy-phenylpropanoic acid in 1,4-dioxane/Na₂CO₃ .
- Step 2: Purify via reverse-phase chromatography (C18 column, methanol/water).
- Step 3: Validate using ¹⁹F NMR (δ -60 to -65 ppm for Br-CF₂ groups) .
Q. What safety protocols are critical during exothermic reactions?
- Engineering Controls: Use fume hoods with >0.5 m/s face velocity and explosion-proof equipment .
- PPE: Wear nitrile gloves, safety goggles, and flame-retardant lab coats .
- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water jets for solvent fires .
Q. How are impurities from incomplete Fmoc deprotection characterized?
- Analytical Workflow:
LC-MS: Identify truncated peptides via [M+H]⁺ signals.
Ion-Exchange Chromatography: Separate charged impurities using DEAE cellulose .
Kinetic Analysis: Optimize deprotection time using real-time UV monitoring (301 nm for Fmoc byproducts) .
Q. What bioactivity screening approaches are suitable for thiophene-modified peptides?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
